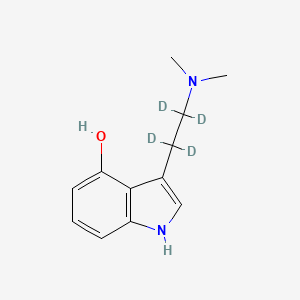amino]butanedioic acid](/img/structure/B13445726.png)
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl](15N)amino]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid is a complex organic compound featuring deuterium and nitrogen isotopes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid typically involves multiple steps, including the incorporation of deuterium and nitrogen isotopes. The process begins with the preparation of the indole derivative, followed by the introduction of deuterium atoms through specific deuteration reactions. The final step involves the coupling of the indole derivative with butanedioic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would require advanced facilities capable of handling isotopic labeling and complex organic synthesis. The process would involve large-scale deuteration and coupling reactions, with stringent quality control measures to ensure the purity and isotopic composition of the final product.
化学反应分析
Types of Reactions
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: The compound can be reduced to form different indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole and indoline derivatives, which can be further utilized in different applications.
科学研究应用
(2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and effects of isotopes in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Utilized in the development of advanced materials and catalysts with specific isotopic compositions.
作用机制
The mechanism of action of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, while the nitrogen isotope can affect its binding affinity and interaction with enzymes and receptors. These isotopic effects can lead to unique biological and chemical properties, making the compound valuable for various applications.
相似化合物的比较
Similar Compounds
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid: Lacks the deuterium and nitrogen isotopes, resulting in different chemical and biological properties.
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl]amino]pentanedioic acid: Similar isotopic composition but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness
The unique isotopic composition of (2S)-2-[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetylamino]butanedioic acid sets it apart from other compounds. The presence of deuterium and nitrogen isotopes can significantly alter its chemical and biological properties, making it a valuable tool in various scientific research fields.
属性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
296.29 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetyl](15N)amino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1/i1D,2D,3D,4D,7D,16+1 |
InChI 键 |
VAFNMNRKDDAKRM-POUMDCGTSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)[15NH][C@@H](CC(=O)O)C(=O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
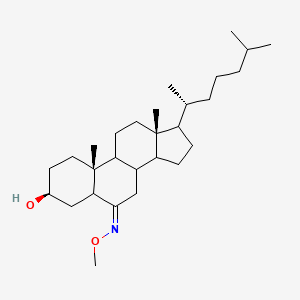
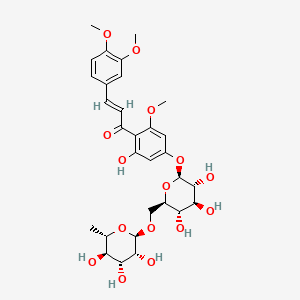

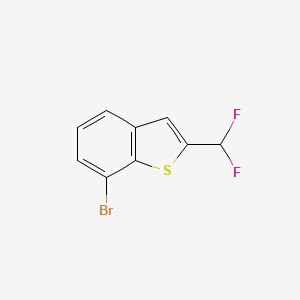
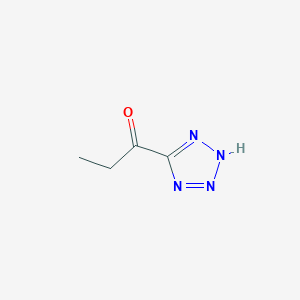
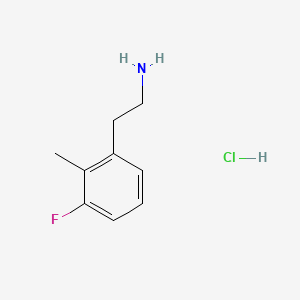
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
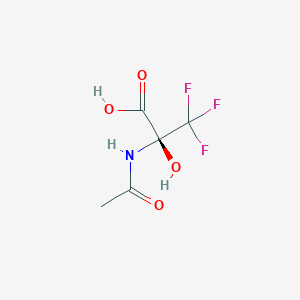
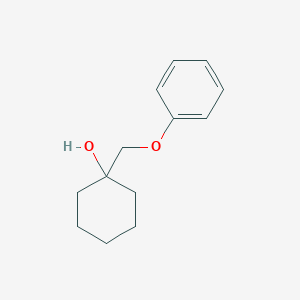
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

